molecular formula C5H6BrNO2S2 B2736241 5-bromo-N-methylthiophene-2-sulfonamide CAS No. 81597-52-6

5-bromo-N-methylthiophene-2-sulfonamide

Cat. No. B2736241
CAS RN: 81597-52-6
M. Wt: 256.13
InChI Key: JLLYLQLDYORLBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-N-methylthiophene-2-sulfonamide is a chemical compound with the CAS Number: 81597-52-6 . It has a molecular weight of 256.14 and is typically available in powder form .


Physical And Chemical Properties Analysis

This compound is a powder . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Scientific Research Applications

Facile Synthesis and Biological Applications

A study by Noreen et al. (2017) detailed the synthesis of thiophene sulfonamide derivatives via Suzuki cross coupling reactions. These compounds, including 5-bromo-N-methylthiophene-2-sulfonamide, demonstrated significant urease inhibition and hemolytic activities. The electronic effects of different functional groups on the aromatic ring influenced their biological activities, with specific derivatives showing high urease inhibition comparable to standard inhibitors. Moreover, these derivatives exhibited antibacterial activities, suggesting their potential as antimicrobial agents (Noreen et al., 2017).

Electrochemical Detection

Research by Msagati and Ngila (2002) reported on the electrochemical detection of sulfonamide compounds, including derivatives of this compound, using a poly(3-methylthiophene) electrode. This work highlighted the potential application of such electrodes for the determination of sulfonamides in veterinary and other fields, showcasing the compound's utility in analytical chemistry applications (Msagati & Ngila, 2002).

Antiviral Activity

Chen et al. (2010) synthesized thiadiazole sulfonamide derivatives starting from this compound and evaluated their antiviral activities. They found that specific derivatives possessed notable activity against the tobacco mosaic virus, indicating the potential of these compounds in the development of antiviral drugs (Chen et al., 2010).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 , indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

5-bromo-N-methylthiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrNO2S2/c1-7-11(8,9)5-3-2-4(6)10-5/h2-3,7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLLYLQLDYORLBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=C(S1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrNO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 5-bromothiophene-2-sulfonyl chloride (602 mg) in tetrahydrofuran (5 mL) was added dropwise a solution of 2.0M methylamine-tetrahydrofuran (3.5 mL) on an ice bath. After stirring for 15 minutes on an ice bath, the solution was diluted with water and extracted with ethyl acetate. After washing with an aqueous solution of saturated sodium bicarbonate and saturated sodium chloride water, the solution was dried with anhydrous sodium sulfate. After filtration through silica gel, the solvent was removed by evaporation to provide the title compound (608 mg) as a colorless oily matter.
Quantity
602 mg
Type
reactant
Reaction Step One
Name
methylamine tetrahydrofuran
Quantity
3.5 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.